One common approach involves the cyclization of 2-aminobenzonitriles with various reagents. For example, 6,7-bis(2-methoxyethoxy)quinazolin-4-amine, a key intermediate in the synthesis of Erlotinib hydrochloride, was synthesized through cyclization of 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile [] .
Another method involves the reaction of 4-chloroquinazolines with various amines. This approach has been utilized to synthesize several new quinazolin-4-amine derivatives containing a p-toluenesulfonate moiety, achieved through the reaction of 4-chloro-7-methoxyquinazolin-6-yl acetate with substituted anilines followed by treatment with ammonium hydroxide and sulfonyl reaction [] .
Palladium-catalyzed Suzuki cross-coupling reactions have also been successfully employed for the synthesis of quinazolin-4-amine derivatives. This method allows for the introduction of diverse substituents at the C-7 position of the quinazoline ring. For instance, a series of C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives were synthesized using this approach, starting from a key intermediate, 7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine [] .
For example, oxidative annulation of N-aryl substituted quinazolin-4-amines with alkynes, catalyzed by palladium in DMF, resulted in the formation of indole-quinazoline derivatives, while using ruthenium catalyst in PEG-400 led to the exclusive formation of pyrido-quinazoline derivatives [] . This example highlights the impact of the catalyst and solvent on the selectivity of the reaction and the resulting derivative structures.
In the context of anti-cancer activity, some quinazolin-4-amine derivatives act as tyrosine kinase inhibitors, blocking the signaling pathways involved in cell proliferation, survival, and angiogenesis [ [, , , , , , , , ] ]. For instance, Gefitinib, a known tyrosine kinase inhibitor for the epidermal growth factor receptor (EGFR), has been extensively studied for its anti-cancer properties [ [, , , ] ]. Other derivatives have shown activity against different kinases, including Bruton’s tyrosine kinase (BTK) [] and Focal Adhesion Kinase (FAK) [] .
In other cases, quinazolin-4-amine derivatives have exhibited anti-inflammatory properties through interaction with histamine H4 receptors [] . Additionally, some derivatives have shown promising activity against bacterial pathogens [ [, , ] ], highlighting their potential in combating infectious diseases.
The stability of quinazolin-4-amine derivatives under various conditions, such as heat, light, and different pH values, is crucial for their storage and handling. Stability studies have shown that some derivatives are susceptible to degradation under specific conditions, such as acidic, basic, or photolytic stress [] .
Furthermore, the spectral properties of quinazolin-4-amine derivatives, such as their UV-Vis absorbance and fluorescence emission, are relevant for their use in analytical techniques and for designing materials with specific optical properties. For example, two highly-conjugated quinazolinylphenyl-1,3,4-oxadiazole derivatives, containing a 1,3,4-oxadiazole moiety connected to a quinazoline ring at the 6 position, exhibited strong fluorescence emission and high quantum yields, highlighting their potential in optoelectronics [] .
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6